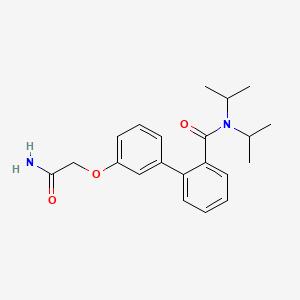

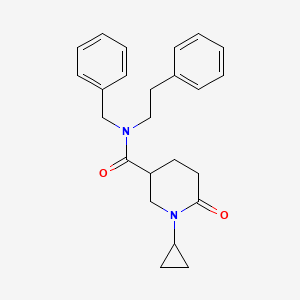

![molecular formula C16H12F3NO B5676125 3-phenyl-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5676125.png)

3-phenyl-N-[3-(trifluoromethyl)phenyl]acrylamide

Overview

Description

Introduction 3-phenyl-N-[3-(trifluoromethyl)phenyl]acrylamide is a compound involved in various chemical reactions and synthesis processes. This compound is associated with the trifluoromethylation of N-aryl acrylamides and is used in the synthesis of complex organic molecules, including CF3-containing oxindoles.

Synthesis Analysis The synthesis of related compounds involves visible-light-induced tandem trifluoromethylation/arylation, utilizing a ruthenium photocatalyst and Togni's reagent as the CF3 source, providing an eco-friendly method for preparing CF3-containing compounds (Xu et al., 2013).

Molecular Structure Analysis The molecular structure of related acrylamides has been determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction, revealing detailed insights into their molecular configuration (Kariuki et al., 2022).

Chemical Reactions and Properties Acrylamides like 3-phenyl-N-[3-(trifluoromethyl)phenyl]acrylamide undergo various chemical reactions, including visible-light photocatalytic transformations leading to the formation of complex derivatives such as 3-(trifluoromethyl)indolin-2-one derivatives (Gonda et al., 2017).

Physical Properties Analysis The solubility and physical behaviors of related acrylamides have been studied, with data indicating their solubility in different solvent compositions, essential for industrial product and process design (Yao et al., 2010).

Scientific Research Applications

Polymerization Applications

Solubility in Methanol–Ethanol Solution : A study on a similar compound, N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, highlights its use as a new monomer for polymerization reactions. Solubility data in methanol–ethanol mixtures were measured, which is crucial for industrial product and process design (Yao, Li, Luo, & Liu, 2010).

Continuous Flow Synthesis : Functional acrylamides, like N-phenyl acrylamide, are valuable intermediates in organic synthesis and are used in industries like polymer synthesis and pharmaceuticals. An efficient and robust continuous flow process for the synthesis of acrylamides, including phenyl acrylamide, offers a sustainable alternative to traditional batch reactions (Salaklang, Mertens, Maes, Dams, Dermaut, & Junkers, 2020).

Optically Active Polyacrylamides : Research into enantiopure acrylamide derivatives, such as N-(o-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl) phenyl)acrylamide, has shown their use in creating optically active polymers. These polymers demonstrate favorable enantioselective discrimination abilities, useful in various applications including chiral separations (Lu, Lou, Hu, Jiang, & Shen, 2010).

Chemical Synthesis and Reactions

Trifluoromethylation of N-aryl acrylamides : A study demonstrated the visible-light-induced tandem trifluoromethylation/arylation of N-aryl acrylamides. This reaction serves as an eco-friendly method for preparing CF3-containing oxindoles, which are important in various chemical syntheses (Xu, Xie, Xue, Pan, Cheng, & Zhu, 2013).

Preparation of Derivatives for Corrosion Inhibition : Research on acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, has shown their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This application is significant in materials science and engineering (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).

Medical and Biological Research

Synthesis of Antimicrobial Agents : Polycyclic chalcone-containing polyacrylamides have been synthesized and screened for antimicrobial activities. These studies involve derivatives of phenyl acrylamide and highlight their potential use in medical applications, especially in developing new antimicrobial agents (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).

Drug Loading in Polymer-Based Systems : Research into poly(acrylamide-co-acrylonitrile)/polystyrene triblock copolymers, which can include phenyl acrylamide structures, has revealed their potential in drug loading and release applications. These polymers exhibit thermosensitive self-assembly behavior, making them useful in pharmaceutical delivery systems (Li, Cai, Hu, & He, 2021).

properties

IUPAC Name |

(E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO/c17-16(18,19)13-7-4-8-14(11-13)20-15(21)10-9-12-5-2-1-3-6-12/h1-11H,(H,20,21)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCXYKLEHMSFSB-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-acetylpiperidin-4-yl)oxy]-N-(3-furylmethyl)-4-methoxy-N-methylbenzamide](/img/structure/B5676046.png)

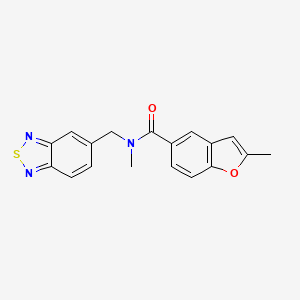

![N,N-dimethyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxamide](/img/structure/B5676054.png)

![N-(4-methoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5676069.png)

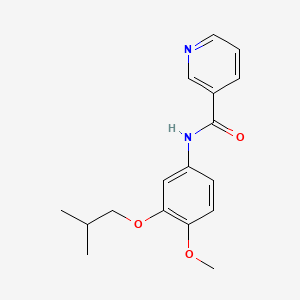

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5676086.png)

![3-benzyl-2-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676090.png)

![1-naphthyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B5676115.png)

![4-{[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5676122.png)

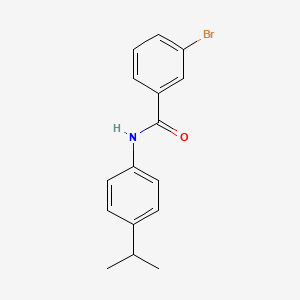

![2-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5676140.png)

![(1S*,5R*)-6-(5-chloro-2-fluorobenzoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5676142.png)